Product packaging for 1-hydroxypiperazine(Cat. No.:CAS No. 69395-49-9)

1-hydroxypiperazine

Cat. No.: B3193235
CAS No.: 69395-49-9
M. Wt: 102.14 g/mol
InChI Key: KDKGWGUUUVROTO-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) and its N-Hydroxylated Derivatives in Chemical Synthesis and Chemical Biology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry and materials science. nih.gov Its unique structural and physicochemical properties, including its conformational flexibility and basicity, make it a versatile building block for the synthesis of a vast array of compounds with diverse biological activities. nih.gov Piperazine derivatives have been successfully developed as therapeutic agents for a wide range of conditions, including cancer, infectious diseases, and neurological disorders.

The introduction of a hydroxyl group onto one of the nitrogen atoms of the piperazine ring, to form an N-hydroxylated derivative, can significantly alter the molecule's electronic and steric properties. This modification can influence its reactivity, solubility, and, crucially, its interactions with biological targets. In chemical biology, N-hydroxylation is a known metabolic pathway for many nitrogen-containing drugs, and the resulting metabolites can exhibit altered pharmacological profiles. nih.gov Furthermore, N-hydroxylated amines are known to be involved in various biological processes and can serve as precursors to reactive intermediates.

Historical Context of 1-Hydroxypiperazine and Analogous N-Hydroxyl Amines

The study of N-hydroxylamines dates back to the 19th century, with the first synthesis of hydroxylamine (B1172632) itself reported in 1865 by Wilhelm Clemens Lossen. wikipedia.org This discovery opened the door to the exploration of a new class of organic nitrogen compounds. The development of synthetic methodologies for N-hydroxylation has since evolved, with various reagents and strategies being employed to introduce the N-OH functionality into a wide range of amine-containing molecules.

While specific historical accounts detailing the first synthesis of this compound are scarce in the readily available scientific literature, the general methods for the N-hydroxylation of secondary amines would theoretically be applicable. These methods often involve the oxidation of the corresponding amine. The study of analogous cyclic N-hydroxylamines, such as 1-hydroxypiperidine, has provided valuable insights into the stability, reactivity, and spectroscopic characteristics of this functional group within a heterocyclic framework. nih.gov

Overview of Academic Research Trajectories for this compound

A comprehensive review of academic literature indicates that dedicated research focusing specifically on the synthesis, properties, and applications of this compound is limited. The majority of published research on hydroxylated piperazines centers on derivatives where a hydroxyl group is located on a substituent attached to one of the nitrogen atoms, such as in 1-(2-hydroxyethyl)piperazine. sfdchem.comcore.ac.uk

However, the broader field of N-hydroxylated heterocycles continues to be an active area of investigation. Research in this domain is often driven by the desire to understand the metabolism of nitrogen-containing drugs, the development of novel synthetic methodologies, and the exploration of new chemical entities with potential therapeutic applications. nih.gov The potential for this compound to serve as a synthetic intermediate or as a pharmacologically active molecule means that it remains a compound of interest, even if it has not been the subject of extensive focused study to date. The exploration of N-oxides of piperazine derivatives as potential prodrugs is one area where related structures are being actively investigated. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O B3193235 1-hydroxypiperazine CAS No. 69395-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxypiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c7-6-3-1-5-2-4-6/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKGWGUUUVROTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 1 Hydroxypiperazine

Intramolecular Cyclization and Ring System Dynamics

The structural framework of 1-hydroxypiperazine, featuring both a nucleophilic N-hydroxy group and a secondary amine within a six-membered ring, provides a template for intramolecular reactions and complex conformational behaviors. These dynamics are crucial in determining its reactivity and potential applications, particularly in the synthesis of more complex heterocyclic systems.

The conversion of this compound derivatives into piperazinediones represents a key intramolecular transformation. While specific kinetic studies on the direct cyclization of this compound are not extensively detailed, the mechanism can be understood through related intramolecular cyclocondensation reactions. nih.gov For such a cyclization to occur, the secondary amine at the N4 position must react with a carbonyl group precursor attached to the N1 nitrogen. This typically involves an N-acylated derivative of this compound.

The process is generally understood to proceed via an intramolecular nucleophilic attack of the N4-amine onto an activated carbonyl group, leading to a tetrahedral intermediate which then collapses to form the cyclic dione (B5365651) structure. The stereochemistry of the resulting piperazinedione would be dictated by the substituents on the piperazine (B1678402) ring and the reaction conditions. The formation of a stable six-membered ring, such as in this compound-2,6-dione, is a thermodynamically favorable process that drives the reaction. mdpi.com This particular dione structure has been identified as a stable zinc-binding moiety in medicinal chemistry, underscoring the importance of this cyclization pathway. mdpi.com

The reactivity of the piperazine ring is heavily influenced by its conformational preferences. Like piperidine (B6355638), the piperazine ring predominantly adopts a chair conformation to minimize torsional strain. rsc.org In an unsubstituted piperazine, the N-H bonds tend to prefer an equatorial orientation. rsc.org However, the introduction of a hydroxyl group at the N1 position introduces significant conformational considerations.

The N-OH group is polar, and its orientation (axial vs. equatorial) can be influenced by electrostatic interactions with other groups and the solvent environment. nih.gov While simple alkyl groups prefer the equatorial position to minimize steric hindrance, studies on related 2-substituted piperazines have shown that axial conformations can be preferred in certain acylated and arylated derivatives. nih.gov An axial conformation might be stabilized by intramolecular hydrogen bonding. nih.gov

The conformational equilibrium between axial and equatorial orientations of the N-hydroxy group and other substituents is critical for intramolecular reactions. For a cyclization reaction to form a piperazinedione, the reacting groups must be able to approach each other, a process governed by the ring's conformational flexibility. The transition from a stable chair conformer to a more reactive twist-boat or boat conformation may be necessary to achieve the required geometry for the reaction to proceed. The energy barriers for these conformational changes thus play a direct role in influencing the reaction pathway and its kinetics. researchgate.net

Role as a Ligand and Complexing Agent

The presence of multiple heteroatoms with lone pairs of electrons makes this compound and its derivatives effective ligands for metal ions. The N-hydroxylated moiety, in particular, offers versatile and pH-dependent coordination capabilities.

The N-hydroxy group is a key functional group for metal chelation, particularly with zinc (II) ions found in the active sites of metalloenzymes. nih.govmdpi.com Derivatives of this compound have been specifically designed to act as inhibitors for matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases. mdpi.com

One notable example is the this compound-2,6-dione (HPD) scaffold, which is formed from the cyclization of a this compound precursor. mdpi.com This HPD moiety binds to the catalytic Zn²⁺ ion in the active site of MMPs in a bidentate fashion, similar to the well-known zinc-binding group hydroxamic acid. mdpi.commdpi.com This coordination involves the oxygen atoms of the N-hydroxy group and the adjacent carbonyl group, forming a stable six-membered chelate ring. mdpi.com This interaction effectively inhibits the enzyme's catalytic activity. The rigid, cyclic nature of the HPD scaffold is thought to confer greater stability and improved pharmacokinetic properties compared to more flexible, acyclic chelators. mdpi.com

The coordination chemistry of hydroxylamines is versatile and distinct from that of simple amines. nih.gov The N-OH group can coordinate with transition metals in several ways: through the nitrogen atom, the oxygen atom, or in a bidentate fashion involving both atoms (η²-coordination). nih.gov Macrocyclic poly-N-hydroxylamines have been shown to form stable, air-stable complexes with a range of divalent transition metals, including Zn(II), Cu(II), Ni(II), and Mn(II). nih.govspringernature.com

The efficiency of metal binding is often pH-dependent, increasing significantly upon deprotonation of the N-OH group. nih.govspringernature.com The resulting N-O⁻ anion is a strong ligand. The stability of these metal complexes can also be enhanced by the formation of strong intramolecular hydrogen bonds between adjacent N-OH groups in poly-hydroxylated ligands. springernature.com While many hydroxylamine (B1172632) complexes are stable, some, like the historically known Crismer's salt (Zn(NH₂OH)₂Cl₂), are unstable and can decompose. springernature.com The incorporation of the hydroxylamine motif into a cyclic structure like piperazine can enhance the stability of the resulting metal complexes.

Table 1: Coordination Properties of N-Hydroxylated Moieties with Transition Metals
PropertyDescriptionRelevant Metal IonsCitation
Coordination Modes Can coordinate via Nitrogen lone pair, Oxygen lone pair, or as a bidentate (N,O) chelator.Zn(II), Cu(II), Ni(II), Mn(II) nih.gov
pH Dependence Metal binding efficiency increases upon deprotonation of the hydroxylamine group.General nih.govspringernature.com
Bidentate Chelation (in diones) The this compound-2,6-dione moiety acts as a bidentate chelator via the N-hydroxy oxygen and a carbonyl oxygen.Zn(II) mdpi.com
Complex Stability Forms stable, air-stable complexes, particularly when part of a macrocyclic structure.Zn(II), Cu(II), Ni(II), Mn(II) nih.govspringernature.com

Participation in Intermolecular Organic Reactions

The this compound scaffold contains two key reactive sites for intermolecular reactions: the secondary amine at the N4 position and the N-hydroxy group at the N1 position. The secondary amine can undergo typical reactions such as alkylation, acylation, and Mannich reactions. The N-hydroxy group, however, imparts unique reactivity.

Hydroxylamine moieties can act as nucleophiles in various reactions. For instance, N-alkylhydroxylamines have been shown to react with chiral enoate esters in what is proposed to be a concerted cycloaddition mechanism to form isoxazolidinones. nih.gov This type of reaction highlights the ability of the N-OH group to participate in ring-forming processes with unsaturated systems.

Furthermore, the N-O bond in hydroxylamines can be targeted in specific cleavage reactions. A novel reaction between hydroxylamines and cyclopropenones has been developed that proceeds with high efficiency and regioselectivity to cleave the N-O bond, allowing for the release of molecules in a controlled manner. acs.org In other contexts, O-acylated hydroxylamine derivatives can serve as effective electrophilic nitrogen sources, enabling synthetic transformations such as palladium-catalyzed aza-Heck cyclizations for the synthesis of N-heterocycles. nih.gov The hydroxylamine group can also engage in Michael additions to activated alkenes, as demonstrated by the reaction of hydroxylamine with cytosine derivatives. rsc.org

Nucleophilic Reactivity of the Hydroxyl and Amine Functions

The this compound molecule presents two primary nucleophilic centers: the nitrogen of the secondary amine and the oxygen of the N-hydroxyl group. The relative nucleophilicity of these two sites dictates the outcome of its reactions with various electrophiles.

In general, for functional groups containing nucleophilic centers from the same row of the periodic table, nucleophilicity parallels Brønsted basicity, suggesting that amines are typically more nucleophilic than alcohols organic-chemistry.org. This trend generally holds true for this compound, where the secondary amine nitrogen is the more potent nucleophilic center compared to the hydroxyl oxygen. Consequently, in reactions with alkylating or acylating agents, selective functionalization at the N-4 position is often observed. For instance, the mono-acylation of piperazine derivatives is a well-established method, and similar selectivity can be expected with this compound under controlled conditions colab.ws.

However, the reactivity of the N-hydroxyl group is not insignificant. Hydroxylamines are known to be more nucleophilic than what their basicity might suggest, a phenomenon sometimes referred to as the "alpha effect" masterorganicchemistry.com. This enhanced nucleophilicity is attributed to the presence of a lone pair of electrons on the atom adjacent to the nucleophilic center. While the secondary amine in this compound is generally more nucleophilic, the hydroxylamine oxygen can participate in nucleophilic attack, particularly if the amine is sterically hindered or electronically deactivated. The choice of solvent and reaction conditions can also influence the relative reactivity of the two nucleophiles.

Table 1: Comparison of Nucleophilic Reactivity

Nucleophilic Center Relative Basicity General Nucleophilicity Factors Favoring Reactivity
Secondary Amine (N-4) Higher Higher Less steric hindrance, reactions with a wide range of electrophiles.

Redox Chemistry involving the N-Hydroxyl Group

The N-hydroxyl group of this compound is the primary site for redox transformations. It can undergo both oxidation and reduction, leading to a variety of products with distinct chemical properties.

Oxidation: The oxidation of N,N-disubstituted hydroxylamines, including cyclic derivatives like this compound, is a common method for the synthesis of nitrones. This transformation can be achieved using a variety of oxidizing agents. For instance, the oxidation of 1-(arylazo)-piperidines with potassium permanganate (B83412) has been shown to yield various oxidized products, indicating the susceptibility of the piperidine ring and its substituents to oxidation rsc.org. In the case of this compound, oxidation would be expected to yield a cyclic nitrone. Studies on the ozonation of piperazine have indicated that while N-hydroxypiperazine was not a detectable product, this suggests that if formed, it would be highly reactive under the oxidative conditions researchgate.net.

Reduction: The N-hydroxyl group can be reduced to the corresponding secondary amine. This reduction can be accomplished using various reducing agents. While specific studies on the reduction of this compound are not prevalent in the reviewed literature, the reduction of N-oxides, a related functionality, is a well-known transformation.

Stability and Degradation Mechanisms

The stability of this compound and its derivatives is a crucial factor in their practical applications, particularly in fields like bioconjugation where stability under physiological conditions is paramount.

Hydrolytic Stability of this compound-Containing Constructs

The hydrolytic stability of molecules containing the this compound moiety can be influenced by the nature of the functional groups attached to it. For instance, if the hydroxyl group is acylated to form an O-acyl hydroxylamine derivative, the resulting ester linkage can be susceptible to hydrolysis. The rate of hydrolysis would be dependent on factors such as pH, temperature, and the electronic and steric properties of the acyl group.

Similarly, if the secondary amine is functionalized, for example, to form an amide, the stability of this bond will also be a consideration. While specific kinetic data on the hydrolysis of simple this compound derivatives is scarce, studies on related structures can provide insights. For example, lysosomal-cleavable peptide linkers used in antibody-drug conjugates often rely on the enzymatic cleavage of amide bonds, highlighting that amide stability can be modulated nih.gov. In general, amide bonds are relatively stable to hydrolysis under neutral physiological conditions but can be cleaved under acidic or basic conditions or in the presence of specific enzymes.

Chemical Reversibility in Bioconjugation Strategies

The unique reactivity of the hydroxylamine functionality in this compound has been harnessed to develop chemically reversible bioconjugation strategies. These strategies are of significant interest for applications where the transient modification of biomolecules is desired.

One notable example involves the use of a this compound derivative in a "click and release" strategy employing enamine N-oxides. In this approach, a maleimide-functionalized this compound can be conjugated to a biomolecule. The resulting bioconjugate is stable under physiological conditions. However, the linkage can be cleaved under specific chemical stimulus, allowing for the release of the biomolecule in its native form. This reversible covalent chemistry provides a powerful tool for applications such as targeted drug delivery and the study of biological processes. The cleavage mechanism in such systems is often based on transformations of the linker that are triggered by an external agent, leading to the collapse of the linker and release of the conjugated molecule prolynxinc.comcreativebiomart.netnih.gov. The development of such cleavable linkers is a key area in the field of bioconjugates, with various strategies being explored to achieve controlled release under specific physiological or externally applied conditions.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Hydroxypiperazine Compounds

X-ray Crystallography for Three-Dimensional Conformation Analysis

X-ray crystallography is a powerful technique that reveals the atomic arrangement of molecules in a crystalline solid, offering definitive information about their three-dimensional conformation. While specific X-ray crystallographic data for the parent compound "1-hydroxypiperazine" itself is not extensively detailed in the provided search results, studies on related piperazine (B1678402) derivatives and the general principles of X-ray analysis are informative.

Solid-State Packing and Supramolecular Interactions

In the solid state, molecules of this compound would likely engage in various intermolecular interactions that dictate their packing arrangement within the crystal lattice. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking (if aromatic substituents were present). Hydrogen bonding, particularly involving the hydroxyl group and the nitrogen atoms of the piperazine ring, is expected to play a significant role in stabilizing the crystal structure and forming supramolecular assemblies nih.govmdpi.commdpi.combeilstein-journals.orgjeol.com. These interactions can lead to the formation of chains, layers, or three-dimensional networks, influencing the bulk properties of the compound. For instance, studies on related cyclic dipeptides highlight the importance of hydrogen bonding in defining supramolecular architecture mdpi.compsu.edu.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Insights

NMR spectroscopy is an indispensable tool for elucidating the structure and electronic properties of organic molecules in solution. It provides detailed information about the connectivity of atoms, their local electronic environments, and dynamic processes.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constant Interpretation

¹H NMR spectroscopy is highly sensitive to the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density around it, with more deshielded protons resonating at higher ppm values. For this compound, the protons on the carbon atoms adjacent to the nitrogen atoms are expected to appear at different chemical shifts than those further away. The proton of the hydroxyl group (-OH) typically appears as a singlet or a broadened peak, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange rsc.orgresearchgate.net. Coupling constants (J values) between adjacent protons provide information about the dihedral angles between them, as described by the Karplus equation, and help in assigning specific proton signals and understanding conformational preferences researchgate.netemerypharma.comsdsu.eduorganicchemistrydata.org.

Table 1: Representative ¹H NMR Chemical Shifts (Hypothetical, based on related structures)

Proton TypeExpected Chemical Shift (ppm)MultiplicityCoupling (Hz)Notes
-OH2.0 - 5.0s (broad)N/AHighly variable, sensitive to conditions
Piperazine CH₂ (α to N)2.5 - 3.5mVariesAdjacent to N
Piperazine CH₂ (β to N)2.0 - 3.0mVariesFurther from N

Carbon-13 (¹³C) NMR and Nitrogen-15 (¹⁵N) NMR for Backbone and Functional Group Characterization

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Each chemically distinct carbon atom gives rise to a separate signal, with chemical shifts ranging from 0 to over 200 ppm, allowing for detailed structural assignments organicchemistrydata.orglibretexts.org. For this compound, one would expect distinct signals for the carbon atoms of the piperazine ring. The presence of the N-OH group might influence the chemical shifts of the adjacent carbon atoms. ¹⁵N NMR, while less commonly reported for simple amines, can provide direct information about the nitrogen environments. The chemical shift of the nitrogen atom in this compound would be influenced by its bonding to carbon and oxygen, and the presence of the hydroxyl group. ¹⁵N NMR is particularly useful for studying dynamic processes and hydrogen bonding involving nitrogen atoms researchgate.netprotein-nmr.org.uknih.govjapsonline.com.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming structural assignments, especially for complex molecules.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled through bonds (typically two or three bonds away), helping to establish the proton connectivity network emerypharma.comsdsu.eduresearchgate.netprinceton.eduepfl.chuzh.chlibretexts.org.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations) or protons directly bonded to nitrogen (¹H-¹⁵N one-bond correlations), aiding in the assignment of ¹³C and ¹⁵N signals based on known proton assignments emerypharma.comsdsu.eduprotein-nmr.org.ukjapsonline.comresearchgate.netepfl.ch.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons separated by two to four bonds (long-range couplings), which is invaluable for connecting different parts of a molecule and assigning quaternary carbons or carbons without directly attached protons emerypharma.comsdsu.edujapsonline.comresearchgate.netprinceton.eduepfl.ch.

These 2D NMR techniques, when applied to this compound, would allow for the definitive assignment of all proton and carbon signals, confirming the proposed structure and providing insights into the molecule's conformation and electronic distribution.

Compound List:

this compound

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular structure and functional groups of chemical compounds. These methods analyze the absorption or scattering of light due to molecular vibrations, offering a unique spectral fingerprint for identification and characterization. Raman spectroscopy, in particular, is known for its sensitivity to molecular vibrations and its robustness in aqueous solutions, making it a powerful tool for chemical analysis horiba.com.

Analysis of Carbonyl Frequencies and Amide Vibrations

This compound, a cyclic hydroxylamine (B1172632) derivative of piperazine, does not intrinsically possess carbonyl (C=O) or amide (R-CO-NR₂) functional groups. Therefore, specific absorption bands associated with these functionalities are not expected in its IR or Raman spectra. However, the vibrational analysis of this compound primarily focuses on the characteristic frequencies of its constituent functional groups: the N-H stretch, O-H stretch, C-N stretches within the piperazine ring, and the N-O bond.

Typical vibrational frequencies for the functional groups present in this compound can be inferred from general spectroscopic data for similar compounds. The N-H stretching vibration in secondary amines typically appears in the range of 3300-3500 cm⁻¹ libretexts.orgspecac.comyoutube.com. The O-H stretching vibration, characteristic of the hydroxyl group, is expected in a similar region, often between 3200-3600 cm⁻¹, and is notably broader than N-H stretches due to hydrogen bonding libretexts.orgspecac.comnih.gov. C-N stretching vibrations within aliphatic rings are generally found in the 1000-1200 cm⁻¹ region specac.comlibretexts.org, while C-O stretches for alcohols are typically observed between 1050-1260 cm⁻¹ specac.comlibretexts.org.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group/VibrationExpected Wavenumber (cm⁻¹)Spectroscopic TechniqueNotes
N-H Stretch3300-3500IR, RamanSecondary amine; typically a single peak.
O-H Stretch3200-3600IR, RamanHydroxyl group; often broad due to H-bonding.
C-N Stretch (ring)1000-1200IR, RamanAliphatic C-N bond in piperazine ring.
C-O Stretch1050-1260IR, RamanAlcohol C-O bond.
N-O Stretch(typically low frequency)IR, RamanLess commonly reported, often in far-IR.
N-H Bend1550-1650IRAmine bending vibration.

Detection of Hydrogen Bonding in Solid and Solution States

Hydrogen bonding significantly influences the vibrational spectra of molecules, particularly affecting the width and position of O-H and N-H stretching bands libretexts.orgspecac.comnih.govstackexchange.com. In this compound, the presence of both a hydroxyl group and an amine nitrogen allows for both intra- and intermolecular hydrogen bonding.

In the solid state, hydrogen bonding can lead to a more ordered network, potentially resulting in sharper or more defined bands compared to solution researchgate.netscholarsportal.info. Intermolecular hydrogen bonds typically cause a red-shift (lower wavenumber) and broadening of the O-H stretching vibration compared to the free O-H group nih.gov. For example, free O-H stretches appear around 3700-3600 cm⁻¹, while hydrogen-bonded O-H stretches can extend down to 3100 cm⁻¹ or lower, depending on the strength of the bond nih.gov. Similarly, N-H stretching vibrations can also be affected by hydrogen bonding, though generally to a lesser extent than O-H bonds due to the lower electronegativity of nitrogen compared to oxygen libretexts.orgstackexchange.com. The presence of hydrogen bonding can be inferred from the broadness and lower frequency of these stretching bands in both IR and Raman spectra specac.comstackexchange.com.

Advanced IR Techniques for Molecular-Level Insights

Advanced IR techniques can provide enhanced molecular-level insights. Polarization modulation techniques, such as those employed in Polarization Modulation-Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) or Vibrational Circular Dichroism (VCD), allow for the study of molecular orientation and chirality, respectively bruker.com. VCD, in particular, measures the difference in absorption of left and right circularly polarized IR light, providing information about the stereochemistry and conformational properties of chiral molecules bruker.comlibretexts.org. While this compound itself is achiral unless substituted asymmetrically, these advanced techniques are crucial for characterizing chiral derivatives or studying its behavior in chiral environments.

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Studies

Electronic spectroscopy, including UV-Vis and CD, probes the electronic structure of molecules by examining transitions between electronic energy levels. These techniques are sensitive to the presence of chromophores and the molecule's stereochemical properties.

Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy is used to study electronic transitions, typically involving the promotion of electrons from lower-energy ground states to higher-energy excited states adpcollege.ac.infiveable.mediva-portal.org. For saturated organic molecules like this compound, which contain only sigma (σ) bonds and non-bonding (n) electrons on heteroatoms (nitrogen and oxygen), the primary electronic transitions expected are n → σ* transitions adpcollege.ac.in. These transitions require relatively high energy and typically occur at wavelengths below 200 nm, often falling outside the standard UV-Vis range (200-800 nm) adpcollege.ac.inoecd.org.

The parent compound, piperazine, shows absorption maxima below 200 nm nist.gov. While specific UV-Vis data for this compound is not extensively detailed in the provided search results, its saturated ring system suggests a similar absorption profile, likely in the far-UV region. The presence of lone pairs on the nitrogen and oxygen atoms can lead to n → σ* transitions, which are generally weak and at shorter wavelengths. For comparison, conjugated systems, such as those found in aromatic rings or double bonds, exhibit π → π* and n → π* transitions at longer wavelengths, making them more readily observable in typical UV-Vis spectra fiveable.memsu.eduresearchgate.net.

Table 2: Expected Electronic Absorption Characteristics for this compound

Transition TypeExpected Wavelength RangeMolar Absorptivity (ε)Notes
n → σ< 200 nmLow to ModerateInvolves lone pair electrons on N and O to antibonding σ orbitals.
σ → σ< 150 nmHighInvolves sigma bonding electrons to antibonding sigma orbitals; typically outside standard UV-Vis range.

Stereochemical Probes using CD Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules bruker.comlibretexts.orgjascoinc.com. This technique is invaluable for determining the stereochemistry, including absolute configuration, of chiral compounds mdpi.comchiralabsxl.compsu.edu. CD spectra provide a unique "fingerprint" for enantiomers, which exhibit mirror-image CD spectra chiralabsxl.com.

While this compound itself is achiral due to its symmetrical ring structure, it can be utilized as a chiral probe or be incorporated into chiral molecules. In such cases, CD spectroscopy can reveal information about the molecule's conformation and its interaction with other chiral entities bruker.comjascoinc.com. Vibrational Circular Dichroism (VCD) is a specific application of CD that uses IR radiation and is particularly useful for studying the structure of small organic molecules, providing detailed stereochemical information bruker.comlibretexts.org. If this compound were derivatized to become chiral, or studied in a chiral environment, its CD spectrum would provide insights into its specific three-dimensional arrangement.

Computational and Theoretical Investigations of 1 Hydroxypiperazine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. By employing DFT, researchers can predict various molecular characteristics, including optimized geometries, vibrational frequencies, spectroscopic parameters, and electronic distributions, providing fundamental insights into a compound's nature. arabjchem.orgnih.govresearchgate.netnrel.govphyschemres.orgijcce.ac.irwikipedia.orgfaccts.deaspbs.com

Geometry Optimization and Vibrational Mode Analysis

Geometry optimization is a fundamental step in quantum chemical calculations, aimed at determining the most stable three-dimensional arrangement of atoms in a molecule by minimizing its total energy. This process yields optimized bond lengths, bond angles, and torsional angles, representing the molecule's equilibrium structure. nrel.govwikipedia.orgfaccts.deiyte.edu.trtau.ac.ilgaussian.com Following geometry optimization, vibrational mode analysis is performed. This involves calculating the harmonic vibrational frequencies and corresponding infrared (IR) intensities. These frequencies are directly related to the molecular vibrations and can be used to predict the IR spectrum of the compound, aiding in its experimental identification and characterization. nih.govnrel.govijcce.ac.irfaccts.defaccts.deiyte.edu.trtau.ac.iluni-bonn.de While specific optimized parameters for 1-hydroxypiperazine were not detailed in the searched literature, these methods are standard for characterizing such heterocyclic compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations, particularly DFT, are extensively used to predict spectroscopic parameters that can be compared with experimental data. Nuclear Magnetic Resonance (NMR) chemical shifts, for instance, can be calculated using methods like the Gauge Including Atomic Orbitals (GIAO) approach, providing insights into the electronic environment of atomic nuclei. ijcce.ac.irtau.ac.iloregonstate.eduliverpool.ac.uknetlify.app Similarly, as mentioned above, vibrational analysis yields predicted IR frequencies. nih.govnrel.govijcce.ac.irtau.ac.il These predicted spectroscopic signatures are invaluable for confirming molecular structures and understanding their dynamic behavior. ijcce.ac.irtau.ac.ilwindows.netinorgchemres.org

Analysis of Electronic Structure (HOMO-LUMO, Charge Transfer, Electrostatic Potential)

The electronic structure of a molecule provides critical information about its reactivity and electronic properties. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their corresponding gap. The HOMO-LUMO gap is an indicator of a molecule's chemical stability and reactivity, with smaller gaps often suggesting higher reactivity. arabjchem.orgnih.govresearchgate.netphyschemres.orgijcce.ac.irresearchgate.netmdpi.comwikipedia.org Charge transfer phenomena within the molecule can also be elucidated by analyzing these frontier orbitals. Furthermore, Molecular Electrostatic Potential (MEP) maps, derived from electronic density calculations, visualize the distribution of positive and negative electrostatic potentials across the molecule's surface, highlighting regions prone to electrophilic or nucleophilic attack. nih.govresearchgate.netijcce.ac.ir

Reactivity Indices (e.g., Fukui Functions)

Fukui functions are local reactivity descriptors that quantify the change in electron density upon addition or removal of an electron, thereby predicting the most reactive sites within a molecule for electrophilic or nucleophilic attack. faccts.demdpi.comwikipedia.orgresearchgate.netscm.com These functions, often calculated using DFT, can be applied on an atomic basis (condensed Fukui functions) to identify specific atoms that are electron-rich (nucleophilic sites) or electron-deficient (electrophilic sites). wikipedia.orgresearchgate.netscm.com While specific Fukui function calculations for this compound were not detailed in the provided search results, this methodology is a standard tool for understanding the intrinsic reactivity of chemical species.

Molecular Dynamics (MD) and Docking Simulations for Interaction Studies

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to investigate how molecules interact with each other, particularly in the context of biological systems like protein-ligand binding. MD simulations track the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into dynamic processes. ebsco.comwikipedia.org Molecular docking, on the other hand, predicts the preferred orientation of a ligand when bound to a protein, aiming to identify stable binding modes and estimate binding affinities. nih.govfrontiersin.orgmdpi.comnih.govnottingham.ac.uk

Ligand-Protein Binding Mode Predictions and Energetic Preferences

These simulation techniques are vital for understanding drug-target interactions. For instance, studies have employed docking and hybrid quantum mechanical/molecular mechanical (QM/MM) dynamic simulations to investigate the binding of this compound-2,6-dione derivatives to the active site of matrix metalloproteinase 13 (MMP13). These simulations suggested a bidentate binding mode of the this compound-2,6-dione moiety to the catalytic zinc ion. nih.gov Such computational approaches allow for the prediction of binding modes and energetic preferences, which are critical for rational drug design and optimization. nih.govfrontiersin.orgmdpi.comnih.govnottingham.ac.uknih.govdntb.gov.ua MD simulations can further refine docking poses and provide a more dynamic view of the binding process, helping to assess the stability of ligand-protein complexes. wikipedia.orgnih.govfrontiersin.orgmdpi.com

Data Tables

The following table summarizes the types of computational data typically generated through the aforementioned quantum chemical and simulation methodologies, as applied to molecules like this compound. Specific numerical values for this compound were not consistently found across all categories in the searched literature, but the methods described are standard for its theoretical investigation.

Computational Method/ParameterDescriptionRelevance to this compound
Geometry Optimization Determination of the lowest energy molecular structure (bond lengths, angles, dihedrals).Provides the fundamental 3D structure for further calculations and analysis. nrel.govfaccts.deiyte.edu.trtau.ac.ilgaussian.com
Vibrational Mode Analysis Calculation of harmonic vibrational frequencies and IR intensities.Predicts IR spectrum for identification; provides insights into molecular vibrations. nih.govnrel.govijcce.ac.irfaccts.defaccts.deiyte.edu.trtau.ac.iluni-bonn.de
NMR Chemical Shift Prediction Calculation of ¹H and ¹³C NMR chemical shifts using methods like GIAO.Aids in experimental NMR spectral assignment and structural confirmation. ijcce.ac.irtau.ac.iloregonstate.eduliverpool.ac.uknetlify.appwindows.net
HOMO-LUMO Energies & Gap Calculation of the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals and their energy difference.Indicates electronic stability, reactivity, and potential for charge transfer. arabjchem.orgnih.govresearchgate.netphyschemres.orgijcce.ac.irresearchgate.netmdpi.comwikipedia.org
Molecular Electrostatic Potential Mapping of electrostatic potential onto the molecular surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.netijcce.ac.ir
Fukui Functions Local reactivity descriptors predicting sites for nucleophilic or electrophilic attack.Guides understanding of specific reaction pathways and atomic-level reactivity. faccts.demdpi.comwikipedia.orgresearchgate.netscm.com
Molecular Docking Prediction of ligand binding poses and affinities to target proteins.Essential for understanding potential biological interactions and designing targeted therapies. nih.govfrontiersin.orgmdpi.comnih.govnottingham.ac.uknih.govdntb.gov.ua
Molecular Dynamics (MD) Sims. Simulation of atomic/molecular motion over time to study dynamic behavior and interactions.Provides insights into binding stability, conformational changes, and reaction dynamics. ebsco.comwikipedia.orgnih.govfrontiersin.orgmdpi.comnih.gov
QM/MM Simulations Hybrid quantum mechanics/molecular mechanics approach for studying chemical reactions in complex environments (e.g., active sites).Used to model detailed interactions in biological systems, such as the binding of functional groups to metal ions in enzymes. nih.gov

Compound List

this compound

this compound-2,6-dione (HPD)

MMP13 (Matrix Metalloproteinase 13)

Trastuzumab

Human IgG isotype control antibodies

4-nitrophenylcarbamic acid

4-nitrophenol (B140041)

4-nitroaniline (B120555)

Lysozyme

N-Boc-piperazine

6-maleimidohexanoic acid

Piperidine (B6355638)

Tetramethylsilane (TMS)

Methoxyacetonitrile

Methyl t-Butyl Ether (MTBE)

Dimethylpropanol

3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine

N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide

Metronidazole (MNZ)

O-acetyl-serine-sulfhydrylase (OASS)

1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP)

[2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP)

{[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA)

(2-pyridin-4-yl-ethyl]thio}acetic acid (PTA)

Pyridine (B92270) (PY)

F⁻ anion

Water (H₂O)

Copper (Cu) atom

Copper (Cu) crystal

Satellite Tobacco Mosaic Virus (STMV)

Myoglobin

3-chloro-4-hydroxyquinolin

Bis(4-cyanopyridine) [(meso-tetrakis(4-metoxyphenylporphyrinato)] iron(III) trifluoromethanesulfonate (B1224126) chlorobenzene (B131634) mono-solvate complex

Applications of 1 Hydroxypiperazine in Chemical Sciences and Preclinical Research

Utility in Bioconjugation and Bioorthogonal Chemistry

N-Hydroxypiperazine Linkers in Click and Release Strategies

N-hydroxypiperazine derivatives have been employed as key components in bioorthogonal ligation reactions, often referred to as "click chemistry." These reactions are characterized by their high efficiency, specificity, and mild reaction conditions, making them suitable for complex biological environments. Specifically, N-hydroxypiperazine linkers have been integrated into strategies that allow for both the precise attachment (click) and subsequent controlled detachment (release) of molecules. For instance, N-hydroxypiperazine linkers can be part of enamine N-oxide systems that undergo bioorthogonal hydroamination, a reaction that is rapid, complete, and can be diastereospecific when N-hydroxypiperazine linkers are utilized nih.gov. This associative transformation can then be paired with a dissociative transformation, such as reductive cleavage of the enamine N-oxide using diboron (B99234) reagents, to achieve a revertible bioconjugation nih.gov.

Development of Chemically Revertible Bioconjugation Tags

The development of chemically revertible bioconjugation tags is crucial for applications such as targeted drug delivery and dynamic labeling. 1-Hydroxypiperazine-containing linkers, particularly those forming enamine N-oxides, offer a robust platform for such strategies. These linkers enable the conjugation of small molecules to biomolecules, forming a stable bioconjugate. The key feature is the ability to reverse this process: the enamine N-oxide linkage can be cleaved using specific reagents, such as diboron compounds, leading to the release of the original small molecule in a rapid, complete, directional, and traceless manner nih.govnih.gov. This "click and release" system, utilizing N-hydroxypiperazine-derived enamine N-oxides, has been demonstrated for the attachment and release of drug molecules from antibody-drug conjugates (ADCs), showcasing its potential in therapeutic applications nih.gov. The cleavage reaction rates for fluorophores from proteins have been reported to be on the order of 82 M⁻¹s⁻¹, and the reaction remains effective across a pH range of 4 to 10 nih.gov.

Contribution to Materials Science

The structural features of this compound and related piperazine (B1678402) derivatives make them valuable components in the design of advanced materials.

Incorporation into Aggregation-Induced Emission (AIE) Materials

Piperazine derivatives have been identified as promising building blocks for the construction of Aggregation-Induced Emission (AIE) materials rsc.org. AIE is a phenomenon where molecules that are non-emissive or weakly emissive in dilute solution become highly luminescent upon aggregation. This property arises from the restriction of intramolecular rotation (RIM) or other non-radiative decay pathways in the aggregated state. Piperazine's electron-donating ability and its characteristic chair conformation contribute to suppressing twisted intramolecular charge transfer and nonradiative decay, thereby facilitating AIE features rsc.org. Specific hydroxypiperazine derivatives, such as 4-acetyl-n'-hydroxypiperazine-1-carboximidamide (B13329209) and 4-ethyl-n'-hydroxypiperazine-1-carboximidamide, have been listed as components within AIE material categories ambeed.comambeed.com. These AIE materials find applications in various optoelectronic devices and biosensing technologies chemscene.comnih.gov.

Functionalization of Polymeric Scaffolds

The functionalization of polymeric scaffolds is a critical aspect of developing advanced materials for applications ranging from tissue engineering to advanced coatings. Polymers modified with "hydroxy piperazine terminated-modifiers" have been reported, suggesting the utility of the hydroxypiperazine moiety in altering polymer properties or enabling further conjugation dtic.mil. While specific details on this compound's direct incorporation into common polymeric scaffolds like those used in bone tissue engineering are less prevalent in the reviewed literature, the general principle of using cyclic amine structures for polymer modification is established. The ability of such functional groups to alter surface properties, introduce reactive sites, or influence material interactions is a key area of research in polymer science.

Preclinical Mechanistic Studies

This compound derivatives have been investigated for their potential as therapeutic agents, particularly in the context of enzyme inhibition, with studies focusing on elucidating their molecular mechanisms of action.

Investigation of Enzyme Inhibition Mechanisms at the Molecular Level

Several studies have explored the enzyme inhibitory potential of this compound derivatives, providing insights into their molecular interactions.

Metalloproteinase (MMP) Inhibition: Novel this compound-2,6-diones (HPD) have been identified as potent inhibitors of matrix metalloproteinases (MMPs) acs.org. Through theoretical procedures, including docking and hybrid quantum mechanical/molecular mechanical (QM/MM) dynamic simulations, it has been proposed that the HPD moiety binds bidentately to the catalytic zinc ion within the MMP active site. This interaction suggests that the HPD group can serve as an alternative zinc-binding group to the traditional hydroxamate moiety in the design of next-generation MMP inhibitors acs.org. Inhibition constants for related hydroxamate-based MMP inhibitors have been reported in the nanomolar range tandfonline.com.

Histone Deacetylase (HDAC) Inhibition: Derivatives of this compound-2,6-dione (HPD) have also shown promise as inhibitors of histone deacetylases (HDACs) researchgate.net. In preclinical evaluations against breast cancer cell lines, specific HPD derivatives demonstrated inhibitory activity. For example, a compound featuring an N-trifluoroacetyl group as a zinc-binding group exhibited IC₅₀ values of 76.7 µM against MDA-MB-231 cells and 45.7 µM against MCF-7 cells researchgate.net. The binding affinity of these compounds to the zinc ion in the HDAC active site is considered crucial for their inhibitory mechanism researchgate.netnih.gov.

Carbonic Anhydrase (CA) Inhibition: 2-(2-Hydroxyethyl)piperazine derivatives have been synthesized and evaluated as potent inhibitors of human carbonic anhydrases (hCAs) nih.gov. These studies involve synthesizing compounds where a zinc-binding function, such as a 4-sulfamoylbenzoyl moiety, is attached to one nitrogen of the piperazine ring, while the other nitrogen is functionalized with alkyl substituents. The research includes enzyme inhibition assays and computational studies to understand structure-activity relationships (SARs) and binding modes, aiming for potential antiglaucoma applications nih.gov.

These studies highlight the capacity of this compound and its derivatives to interact with metalloenzymes by coordinating with metal ions in their active sites, thereby modulating their catalytic activity. The detailed mechanistic investigations, often employing computational modeling, are essential for guiding the rational design of novel therapeutic agents targeting specific enzymes.

Future Perspectives and Emerging Research Avenues

Unexplored Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical synthetic routes to 1-hydroxypiperazine derivatives are well-established, the quest for more efficient, selective, and sustainable methods is driving the exploration of novel synthetic technologies. Future research is likely to focus on the following areas:

Continuous Flow Chemistry: The application of continuous flow technology offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and scalability. nih.govrsc.org The development of flow-based syntheses for this compound and its derivatives could lead to more efficient and cost-effective production. nih.gov A simplified one-pot, one-step synthetic procedure for monosubstituted piperazines has been reported, which could be adapted for flow chemistry, potentially with microwave assistance to accelerate the reactions. nih.gov

Photoredox Catalysis: This powerful synthetic tool enables the formation of radical intermediates under mild conditions, opening up new avenues for the functionalization of the piperazine (B1678402) core. nih.govnih.gov Photoredox catalysis could be employed for the direct N-hydroxylation of piperazines or for the C-H functionalization of pre-existing this compound scaffolds, providing access to novel analogues that are difficult to synthesize using conventional methods. chemrxiv.orgbeilstein-journals.orgresearchgate.net

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound derivatives represents a green and highly selective alternative to traditional chemical methods. nih.govmdpi.com Future research may focus on identifying or engineering enzymes, such as monoamine oxidases, that can perform the stereoselective N-hydroxylation of piperazines or the asymmetric functionalization of the piperazine ring. mdpi.com

Synthetic MethodologyPotential Advantages for this compound Synthesis
Continuous Flow Chemistry Improved reaction control, enhanced safety, scalability, potential for automation. nih.govrsc.org
Photoredox Catalysis Mild reaction conditions, generation of reactive radical intermediates, novel C-H and N-H functionalization. nih.govnih.govbeilstein-journals.org
Biocatalysis High stereoselectivity, environmentally friendly ("green") chemistry, mild reaction conditions. nih.govmdpi.com

Investigation of Novel Reactivity Patterns and Undiscovered Transformations

The N-hydroxy moiety of this compound imparts unique reactivity to the molecule, which has yet to be fully explored. Future investigations will likely focus on uncovering novel transformations and reactivity patterns, including:

Radical Reactions: The N-O bond of this compound can potentially undergo homolytic cleavage to generate nitrogen-centered radicals. The reactivity of these radicals in various transformations, such as additions to unsaturated systems or hydrogen atom transfer reactions, warrants further investigation. The generation of pyridine (B92270) N-oxy radicals via photoredox catalysis for anti-Markovnikov additions could serve as a model for exploring similar reactivity with this compound. chemrxiv.org

Cycloaddition Reactions: The N-hydroxy group can be envisioned to participate in various cycloaddition reactions, either directly or after conversion to a more reactive intermediate like a nitrone. These reactions would provide rapid access to complex fused heterocyclic systems incorporating the piperazine ring.

Rearrangement Reactions: Under appropriate conditions, the this compound scaffold could undergo novel rearrangement reactions, leading to the formation of structurally diverse and unexpected products. The study of the interaction of piperazine aminogroups with ethylene (B1197577) oxide suggests the potential for complex reaction pathways. researchgate.net

Integration of Advanced Hybrid Experimental-Computational Characterization Techniques

A comprehensive understanding of the structure, conformation, and electronic properties of this compound derivatives is crucial for rational drug design and the development of new applications. The integration of advanced experimental and computational techniques will be instrumental in achieving this.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations: These methods allow for the detailed study of the interactions of this compound-containing ligands with their biological targets. For instance, QM/MM dynamic simulations have been used to investigate the binding mode of this compound-2,6-dione inhibitors within the active site of matrix metalloproteinases. acs.org

Advanced NMR Spectroscopy: Techniques such as variable-temperature NMR (VT-NMR) can provide valuable insights into the conformational dynamics of the piperazine ring and the rotational barriers of substituents. researchgate.netnih.govresearchgate.net This information is critical for understanding how these molecules adopt specific conformations to bind to their targets.

High-Resolution Mass Spectrometry (HRMS): HRMS is an essential tool for the unambiguous identification and characterization of novel this compound derivatives and their metabolites. nih.gov

Characterization TechniqueInformation GainedRelevance to this compound Research
QM/MM Simulations Detailed binding modes, interaction energies, reaction mechanisms at the active site. acs.orgRational design of more potent and selective inhibitors.
Variable-Temperature NMR Conformational dynamics, rotational barriers, solution-state structure. researchgate.netnih.govUnderstanding the structural basis of biological activity.
High-Resolution Mass Spectrometry Precise mass determination, elemental composition, structural elucidation. nih.govConfirmation of synthetic products and identification of metabolites.

Development of Highly Specific Chemical Probes utilizing the this compound Scaffold

The unique properties of the this compound scaffold make it an attractive core for the development of highly specific chemical probes for biological research and medical diagnostics.

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it is possible to create probes that can visualize and quantify specific biological targets or processes. Piperazine-coumarin based fluorescent probes have been developed for the detection of biothiols. nih.gov Similar strategies could be employed to develop probes for other analytes, with the this compound moiety potentially modulating the probe's selectivity and photophysical properties. researchgate.netnih.govrsc.orgrsc.org

Positron Emission Tomography (PET) Imaging Probes: The piperazine scaffold is a common feature in many central nervous system (CNS) active drugs. Incorporating a positron-emitting radionuclide into a this compound-based ligand could lead to the development of novel PET probes for imaging neuroreceptors and other targets in the brain.

Activity-Based Probes (ABPs): ABPs are powerful tools for studying enzyme function in complex biological systems. frontiersin.orgupenn.edunih.govrsc.orgmdpi.com The N-hydroxyamine functionality of this compound is structurally related to hydrazine, which has been used in the development of ABPs for targeting enzymes with electrophilic cofactors. nih.gov This suggests that the this compound scaffold could be a valuable component in the design of novel ABPs for profiling the activity of various enzyme classes.

Multi-Targeted Chemical Design and Combinatorial Approaches

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous drugs targeting a wide range of biological targets. nih.gov This makes the this compound core an excellent starting point for the design of multi-target-directed ligands (MTDLs) and for the construction of combinatorial libraries.

Multi-Target-Directed Ligands (MTDLs): Many complex diseases, such as neurodegenerative disorders, involve multiple pathological pathways. mdpi.comjneonatalsurg.comnih.gov The this compound scaffold can be decorated with different pharmacophoric groups to create single molecules that can modulate multiple targets simultaneously. mdpi.comjneonatalsurg.comnih.govopenmedicinalchemistryjournal.com This approach offers the potential for improved therapeutic efficacy and reduced side effects compared to combination therapies.

Combinatorial Chemistry and Fragment-Based Drug Design (FBDD): The synthesis of large libraries of this compound derivatives using combinatorial chemistry techniques can accelerate the discovery of new bioactive compounds. nih.govnih.gov Furthermore, the this compound moiety itself can be considered a valuable fragment in FBDD campaigns. nih.govastx.comresearchgate.netpharmacelera.comucr.edu By identifying low-molecular-weight fragments containing the this compound core that bind to a biological target, medicinal chemists can then grow or link these fragments to develop potent and selective leads. nih.govastx.compharmacelera.com

ApproachRationalePotential Application for this compound
Multi-Target-Directed Ligands (MTDLs) A single molecule designed to interact with multiple biological targets. mdpi.comnih.govDevelopment of novel therapeutics for complex diseases like Alzheimer's or cancer. jneonatalsurg.com
Combinatorial Chemistry Rapid synthesis of a large number of diverse compounds. nih.govnih.govHigh-throughput screening to identify new hits for various therapeutic targets.
Fragment-Based Drug Design (FBDD) Building lead compounds from small, low-affinity fragments. nih.govpharmacelera.comDiscovery of novel starting points for drug discovery programs.

Q & A

Basic: What are the recommended synthetic routes for 1-hydroxypiperazine, and what critical parameters influence yield?

Answer:
this compound can be synthesized via nucleophilic substitution or reductive amination, leveraging methodologies from structurally similar piperazine derivatives. For example, multi-step reactions involving hydroxylation of a parent piperazine backbone (e.g., using hydroxylamine derivatives or catalytic oxidation) are common . Critical parameters include:

  • Reagent purity : Impurities in starting materials (e.g., piperazine precursors) can lead to side reactions, reducing yield.
  • Temperature control : Exothermic reactions during hydroxylation require precise cooling (0–5°C) to avoid decomposition .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
    Yield optimization often involves iterative adjustments to stoichiometry and reaction time, validated by TLC or HPLC monitoring .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:
Safety protocols derived from analogous piperazine compounds include:

  • Personal protective equipment (PPE) : Wear nitrile gloves (JIS T 8116 standard), chemical safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as piperazine derivatives may release irritant vapors .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers, to maintain stability .

Advanced: How can researchers resolve contradictions in spectroscopic data of this compound derivatives?

Answer:
Discrepancies in NMR or mass spectrometry data often arise from:

  • Tautomerism or conformational flexibility : Dynamic NMR experiments at varying temperatures (e.g., 25°C to −60°C) can identify equilibrium states .
  • Impurity interference : Cross-reference multiple analytical techniques (e.g., HPLC-MS, FTIR) to distinguish target peaks from byproducts .
  • Stereochemical ambiguity : X-ray crystallography or computational modeling (DFT) provides definitive structural assignments .
    Documentation of solvent effects (e.g., DMSO vs. CDCl₃ in NMR) is critical for reproducibility .

Advanced: What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound analogs?

Answer:
SAR studies require systematic structural modifications and bioactivity assays:

  • Core substitution : Introduce substituents at the hydroxyl or piperazine nitrogen to assess electronic effects (e.g., electron-withdrawing groups enhance receptor binding in some analogs) .
  • Comparative bioassays : Test analogs against biological targets (e.g., GPCRs or enzymes) using radioligand binding or enzymatic inhibition assays .
  • Computational docking : Molecular dynamics simulations predict binding affinities and guide rational design .
    Tabulate results in matrices comparing substituent type, steric bulk, and bioactivity (IC₅₀ or Ki values) .

Methodological: What analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms hydroxylation. Look for deshielded protons near electronegative groups (δ 3.5–4.5 ppm) .
  • Mass spectrometry (HRMS) : Exact mass measurements (e.g., m/z 117.0793 for [M+H]⁺) verify molecular formula .
  • X-ray diffraction : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition above 150°C suggests impurities or hydration .

Basic: How should researchers purify this compound, and what solvents are optimal for recrystallization?

Answer:

  • Column chromatography : Use silica gel with a gradient elution (hexane:EtOAc 3:1 → 1:2) to separate polar byproducts .
  • Recrystallization : Ethanol-water mixtures (70:30 v/v) yield high-purity crystals due to differential solubility .
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure (40–60 mmHg) minimizes thermal degradation .

Advanced: How can kinetic studies improve the synthesis efficiency of this compound?

Answer:

  • Rate determination : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates (e.g., hydroxylamine adducts) .
  • Catalyst screening : Test transition-metal catalysts (e.g., Cu(I)/TEMPO) to accelerate hydroxylation steps, reducing reaction time from hours to minutes .
  • Activation energy calculation : Arrhenius plots (ln k vs. 1/T) identify temperature-sensitive steps for optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.